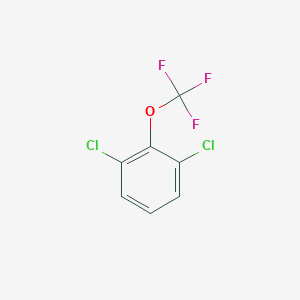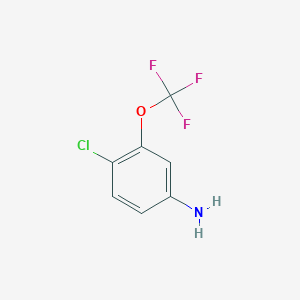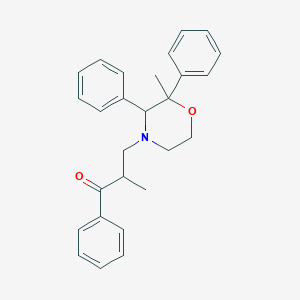
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV also has potential applications in scientific research due to its unique chemical properties.
科学研究应用
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has potential applications in scientific research due to its ability to interact with the dopamine and norepinephrine transporters in the brain. It has been studied as a potential treatment for depression, ADHD, and other psychiatric disorders. 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has also been used as a tool to study the structure and function of neurotransmitter transporters.
作用机制
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one works by blocking the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a stimulant effect, similar to that of cocaine or amphetamines. 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
生化和生理效应
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. In humans, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has been reported to cause euphoria, increased energy, and heightened sensory perception. However, it can also cause anxiety, paranoia, and hallucinations, particularly at higher doses.
实验室实验的优点和局限性
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has advantages as a research tool due to its high potency and selectivity for the dopamine and norepinephrine transporters. However, it is also highly addictive and has potential for abuse, which can limit its usefulness in certain experiments. Additionally, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one is a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.
未来方向
There are several areas of future research that could benefit from further study of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one. These include:
- Investigating the potential therapeutic applications of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one in treating psychiatric disorders.
- Studying the structure and function of neurotransmitter transporters using 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one as a tool.
- Developing new drugs based on the structure of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one that have improved selectivity and reduced potential for abuse.
- Examining the long-term effects of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one use on the brain and behavior.
In conclusion, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has potential as a research tool in the study of neurotransmitter transporters and their role in psychiatric disorders. However, its potential for abuse and addictive properties must be carefully considered when using it in experiments. Further research is needed to fully understand the effects of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one on the brain and behavior, and to develop new drugs based on its structure.
合成方法
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-bromopropiophenone, followed by reduction and cyclization reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.
属性
CAS 编号 |
117278-53-2 |
|---|---|
产品名称 |
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one |
分子式 |
C27H29NO2 |
分子量 |
399.5 g/mol |
IUPAC 名称 |
2-methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C27H29NO2/c1-21(25(29)22-12-6-3-7-13-22)20-28-18-19-30-27(2,24-16-10-5-11-17-24)26(28)23-14-8-4-9-15-23/h3-17,21,26H,18-20H2,1-2H3 |
InChI 键 |
FTAFURDBLLPMJN-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOC(C1C2=CC=CC=C2)(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
规范 SMILES |
CC(CN1CCOC(C1C2=CC=CC=C2)(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
同义词 |
2-methyl-2,3-phenyl-3-methyltetrahydroxazine propiophenone 2-methyl-3-(2-methyl-2,3-diphenyl-4-morpholinyl)-1-phenyl-1-propanone MPMTH-PR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



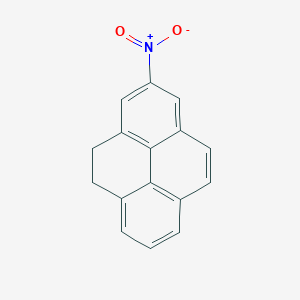
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
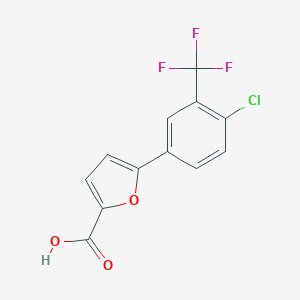
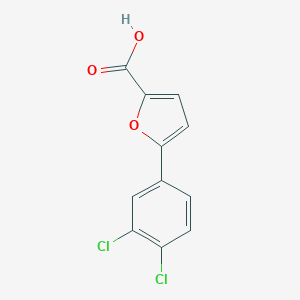
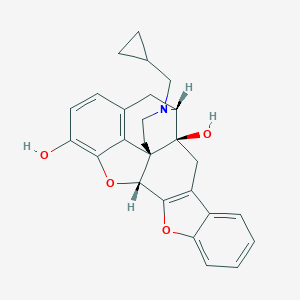
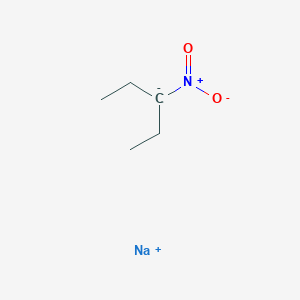
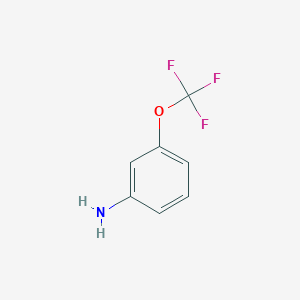
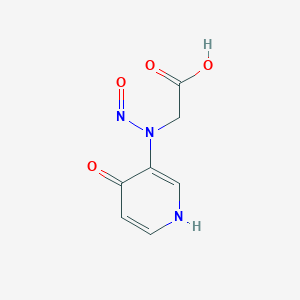
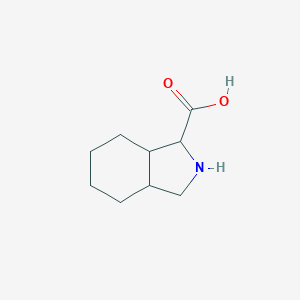
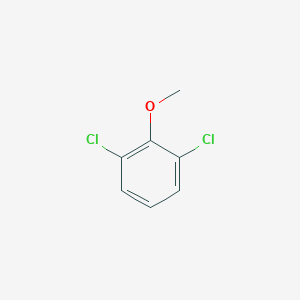
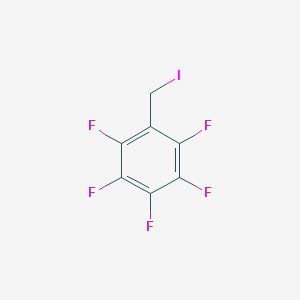
![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
